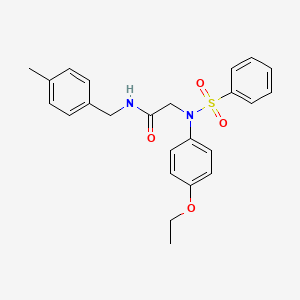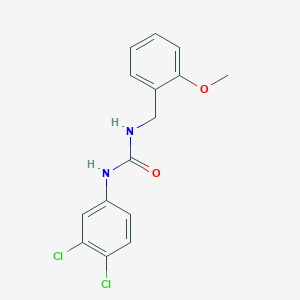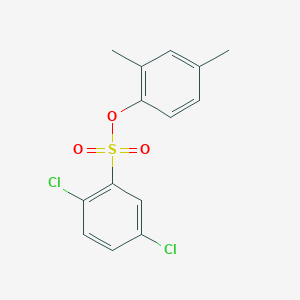![molecular formula C21H26N2O2S B5007064 N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5007064.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, commonly known as BAY 11-7082, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
Mecanismo De Acción
BAY 11-7082 works by inhibiting the activity of a protein complex called the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, BAY 11-7082 prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and tumor growth.
Biochemical and physiological effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects, including inhibition of NF-κB activity, reduction of inflammatory cytokine production, promotion of apoptosis, and inhibition of tumor growth. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 11-7082 for lab experiments is its potency and specificity as an NF-κB inhibitor. It has been shown to be effective at low concentrations and has a high degree of selectivity for the IKK complex. However, one limitation of BAY 11-7082 is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of novel formulations or delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the investigation of its potential therapeutic applications in other disease conditions, such as neurodegenerative diseases and viral infections. Additionally, further research is needed to fully understand the mechanisms of action of BAY 11-7082 and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with 4-butylaniline to form N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. The compound is typically synthesized in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of NF-κB, which is known to be upregulated in many disease states. By inhibiting NF-κB, BAY 11-7082 may help to reduce inflammation, promote apoptosis (programmed cell death), and inhibit tumor growth.
Propiedades
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-4-5-6-16-7-11-18(12-8-16)22-21(26)23-20(24)17-9-13-19(14-10-17)25-15(2)3/h7-15H,4-6H2,1-3H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMTTYFCHSRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)

![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)

![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)
![ethyl 1-[2-(allyloxy)benzyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B5007076.png)
